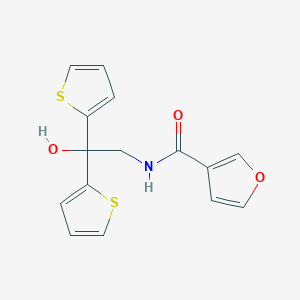

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide

CAS No.: 2034400-08-1

Cat. No.: VC4965203

Molecular Formula: C15H13NO3S2

Molecular Weight: 319.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034400-08-1 |

|---|---|

| Molecular Formula | C15H13NO3S2 |

| Molecular Weight | 319.39 |

| IUPAC Name | N-(2-hydroxy-2,2-dithiophen-2-ylethyl)furan-3-carboxamide |

| Standard InChI | InChI=1S/C15H13NO3S2/c17-14(11-5-6-19-9-11)16-10-15(18,12-3-1-7-20-12)13-4-2-8-21-13/h1-9,18H,10H2,(H,16,17) |

| Standard InChI Key | XRLTYXADAOEHBI-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C(CNC(=O)C2=COC=C2)(C3=CC=CS3)O |

Introduction

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide is a complex organic compound notable for its unique structural characteristics and potential applications in various fields, including medicinal chemistry and materials science. This compound is identified by the CAS number 2034400-08-1 and has a molecular formula of C15H13NO3S2, with a molecular weight of approximately 319.4 g/mol.

Synthesis and Characterization

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions that may include the formation of the furan moiety followed by the introduction of thiophene groups and subsequent functionalization to achieve the desired amide structure.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compound.

Research Findings and Applications

Recent studies have explored the potential applications of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide in various domains:

Medicinal Chemistry

Research indicates that compounds with similar structures exhibit biological activities, including anti-inflammatory and antimicrobial properties. The incorporation of thiophene rings can enhance these activities due to their ability to interact with biological targets.

Materials Science

The electronic properties of this compound make it suitable for use in organic semiconductors and photovoltaic devices. Its unique structure may facilitate charge transport, making it a candidate for further investigation in organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume